molecular formula C16H34ClNO B14584028 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride CAS No. 61515-54-6

3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride

Cat. No.: B14584028
CAS No.: 61515-54-6
M. Wt: 291.9 g/mol
InChI Key: GCZFQCODRODSGM-UHFFFAOYSA-N
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Description

3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride is a compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom

Preparation Methods

The synthesis of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves several steps. One common method includes the reaction of 4-(6-Methylheptyl)piperidine with propylene oxide in the presence of a suitable catalyst to form the desired product. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .

Chemical Reactions Analysis

3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. It is known to act as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. This leads to various physiological effects, including the modulation of neurotransmitter release and the regulation of smooth muscle contraction .

Comparison with Similar Compounds

3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride can be compared with other similar compounds such as:

Properties

CAS No.

61515-54-6

Molecular Formula

C16H34ClNO

Molecular Weight

291.9 g/mol

IUPAC Name

3-[4-(6-methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride

InChI

InChI=1S/C16H33NO.ClH/c1-15(2)7-4-3-5-8-16-9-12-17(13-10-16)11-6-14-18;/h15-16,18H,3-14H2,1-2H3;1H

InChI Key

GCZFQCODRODSGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1CCN(CC1)CCCO.Cl

Origin of Product

United States

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